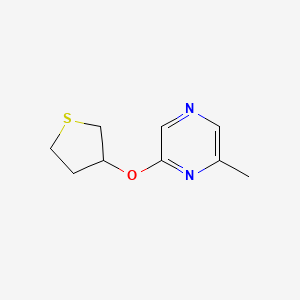

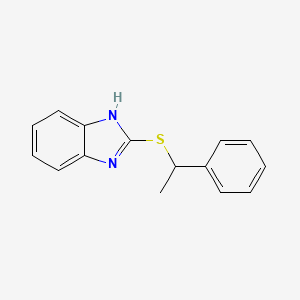

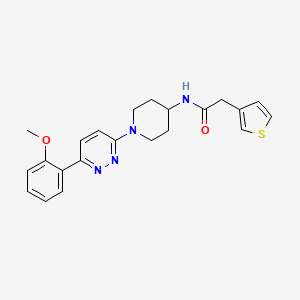

![molecular formula C13H14N2O B2476989 3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one CAS No. 899926-21-7](/img/structure/B2476989.png)

3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one, also known as PDN, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug discovery. PDN belongs to the spirocyclic family of compounds, which are known for their unique structural features and biological activities.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Molecular Structure

Synthesis and Structural Analysis : The compound has been utilized in chemical reactions to synthesize various derivatives. For instance, 1-aryl-7-benzyl and 1,7-diaryl-9-acetyl-4-cinnamoyl-3-hydroxy-8-methyl-1,7-diazaspiro[4.4]nona-3,8-diene-2,6-diones were produced by reacting methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 4-benzylamino- and 4-arylaminopent-3-en-2-ones. The crystalline and molecular structures of these compounds were further analyzed through X-ray analysis (Silaichev et al., 2012).

Structural Relationship in Pharmaceutical Development : The structural relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones was studied to understand their physical and chemical properties. This investigation provided insights into the preparation of new derivatives of spirohydantoins as potential anticonvulsant agents and facilitated a better understanding of the structure-activity relationship (Lazić et al., 2017).

Pharmacological Activities

Antibacterial and Antifungal Properties : Compounds with the diazaspiro[4.4]nonane framework have been evaluated for their antimicrobial activities. Novel ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, synthesized through focused microwave irradiation, showed significant antibacterial and antifungal properties against clinically isolated microorganisms (Thanusu et al., 2011).

Anticancer Potential : Novel diazaspiro bicyclo hydantoin derivatives were synthesized and evaluated for their cytotoxic activity against human leukemia cells. The structure-activity relationship studies on these compounds highlighted the importance of the N-terminal substituents in diazaspiro bicyclo hydantoin for potent antitumor activity (Ananda Kumar et al., 2009).

Chemical Reactions and Transformations

- Reactivity and Transformations : The compound's reactivity has been exploited in various chemical transformations. For example, 2-aminoprop-1-ene-1,1,3-tricarbonitrile alkylated with phenacyl bromides undergoes transformation to yield 2-(2-aryl-2-oxoethyl)-2-(5-aryl-3-cyano-1Н-pyrrol-2-yl)malononitriles, highlighting its reactivity and potential for synthesis of complex molecules (Dyachenko et al., 2015).

Eigenschaften

IUPAC Name |

3-phenyl-1,4-diazaspiro[4.4]non-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-12-11(10-6-2-1-3-7-10)14-13(15-12)8-4-5-9-13/h1-3,6-7H,4-5,8-9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYOIQHZNDYTFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)NC(=O)C(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

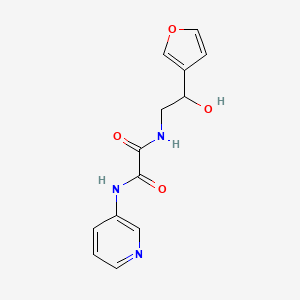

![3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2476911.png)

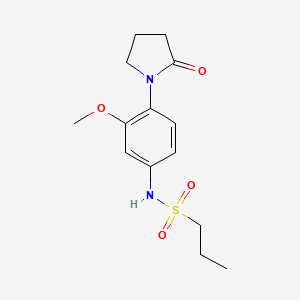

![5-[(3-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2476914.png)

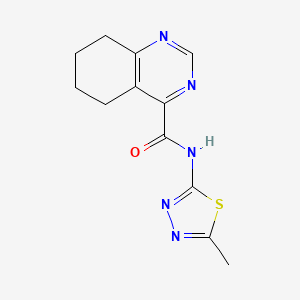

![4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine](/img/structure/B2476917.png)

![Spiro[3.4]octan-6-one](/img/structure/B2476922.png)